

A Technical Guide to 2-Amino-4-chlorobenzonitrile for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **2-Amino-4-chlorobenzonitrile**, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides a detailed experimental protocol for a representative application in the synthesis of quinazoline derivatives.

Core Properties and Commercial Availability

2-Amino-4-chlorobenzonitrile is a substituted benzonitrile derivative widely utilized in the synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance. Its bifunctional nature, possessing both an amino and a nitrile group, allows for versatile chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Amino-4-chlorobenzonitrile**, compiled from various commercial suppliers. This information is crucial for reaction planning, safety assessments, and analytical characterization.

Property	Value	Reference
CAS Number	38487-86-4	
Molecular Formula	C ₇ H ₅ ClN ₂	
Molecular Weight	152.58 g/mol	
Purity	Typically ≥98% or 99%	
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	157-162 °C	
Boiling Point	~305.8 °C (Predicted)	
Solubility	Soluble in organic solvents like ethanol.	[1]
InChI Key	UZHAXIAWJOLLR-UHFFFAOYSA-N	
SMILES	<chem>Nc1cc(Cl)ccc1C#N</chem>	

Commercial Suppliers

A variety of chemical suppliers offer **2-Amino-4-chlorobenzonitrile** for research and development purposes. When sourcing this compound, it is recommended to request a certificate of analysis to confirm purity and other specifications.

Identified Commercial Suppliers:

- Sigma-Aldrich
- Biosynth
- Apollo Scientific
- Tokyo Chemical Industry (TCI)
- Cenmed

- Enamine
- ChemScene
- CP Lab Safety

Experimental Protocol: Synthesis of 6-Chloro-4-arylquinazolines

The following is a detailed experimental protocol for the synthesis of 6-chloro-4-arylquinazoline derivatives, a reaction where **2-Amino-4-chlorobenzonitrile** serves as a key starting material. This one-pot, three-component tandem reaction is a versatile method for generating diverse quinazoline libraries.[\[2\]](#)

Reagents and Materials

- **2-Amino-4-chlorobenzonitrile**
- Substituted aldehyde (1.2 equivalents)
- Substituted arylboronic acid (1.5 equivalents)[\[2\]](#)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)[\[2\]](#)
- Xantphos (10 mol%)[\[2\]](#)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)[\[2\]](#)
- Anhydrous N,N-Dimethylformamide (DMF)[\[2\]](#)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Reaction tube or flask
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)

Reaction Procedure

- **Reaction Setup:** To a dry reaction tube, add **2-Amino-4-chlorobenzonitrile** (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).[\[2\]](#)
- **Inert Atmosphere:** Evacuate and backfill the reaction tube with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[\[2\]](#)
- **Solvent Addition:** Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.[\[2\]](#)
- **Reaction Execution:** Seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.[\[2\]](#)
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)

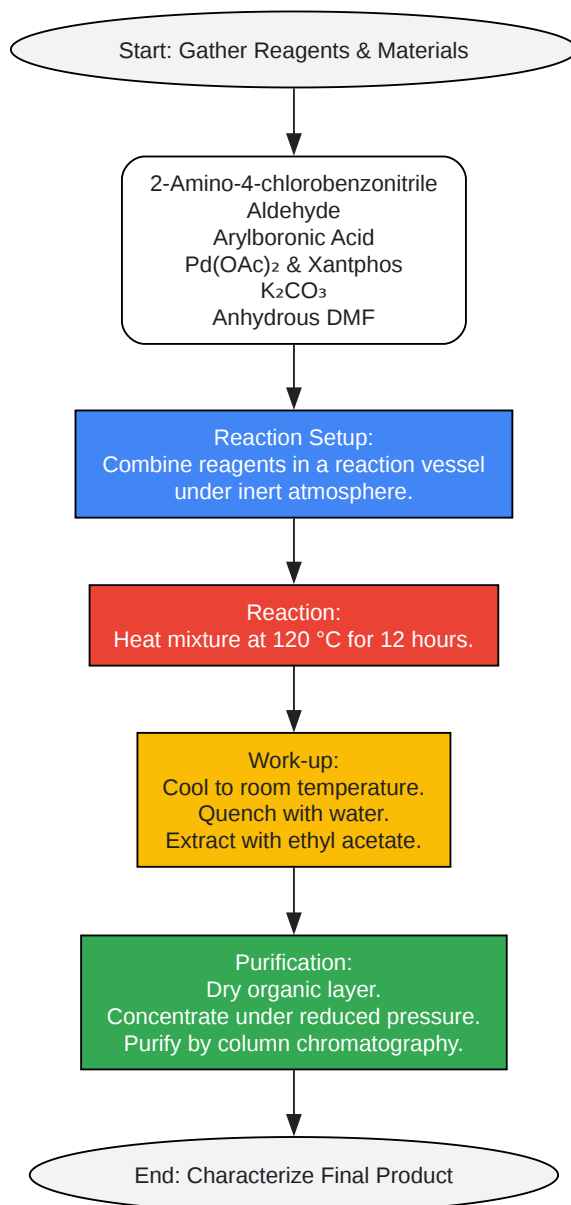
Work-up and Purification

- **Quenching:** After the reaction is complete, cool the mixture to room temperature.[\[2\]](#)
- **Extraction:** Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[\[2\]](#)
- **Washing:** Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[\[2\]](#)
- **Concentration:** Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[\[2\]](#)

- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-4-arylquinazoline.[2]
- Characterization: Characterize the final product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 6-chloro-4-arylquinazolines as described in the experimental protocol.



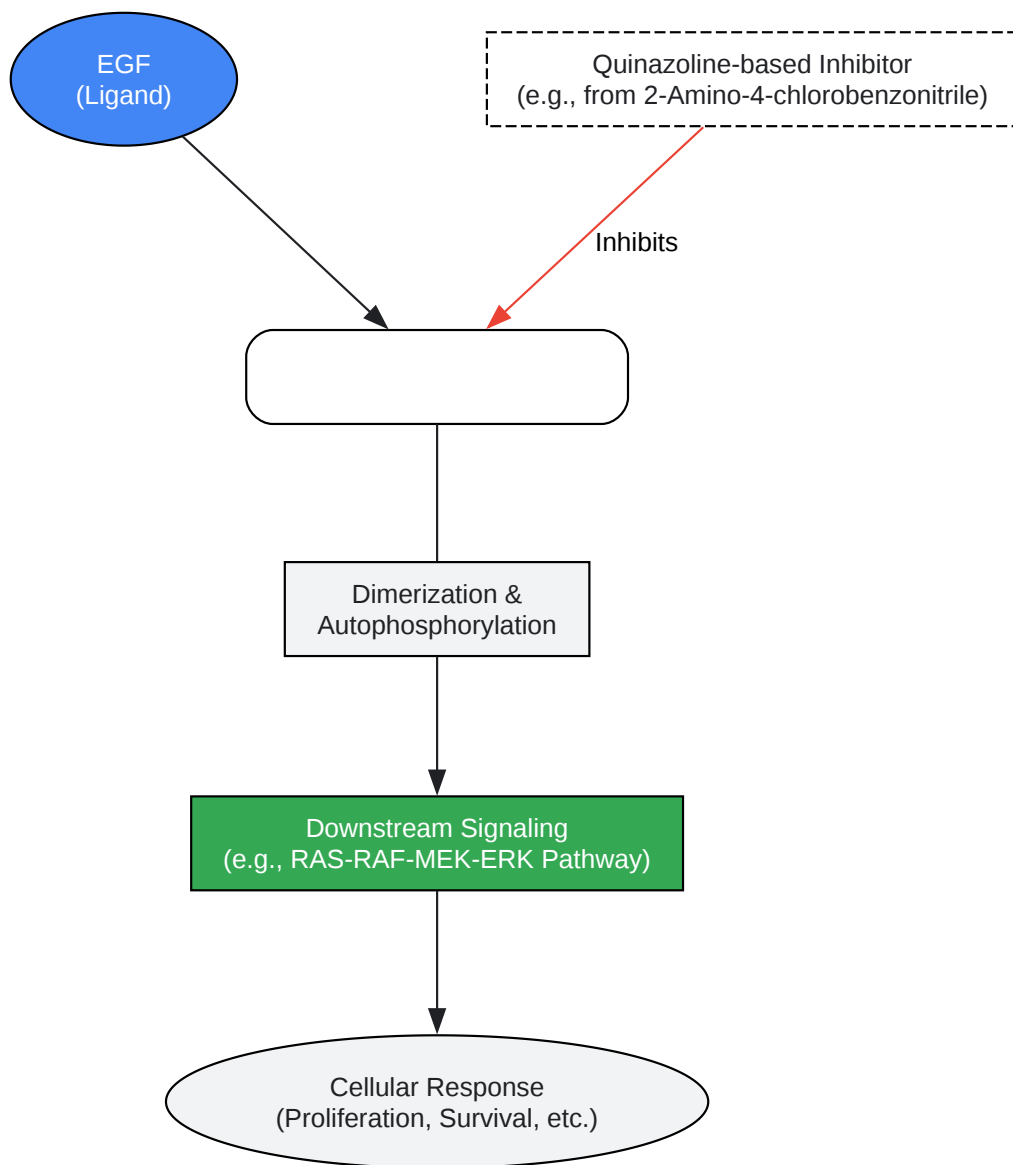
[Click to download full resolution via product page](#)

Workflow for the synthesis of 6-chloro-4-arylquinazolines.

Signaling Pathway Context

Quinazoline derivatives, synthesized from precursors like **2-Amino-4-chlorobenzonitrile**, are known to interact with various biological signaling pathways, many of which are implicated in cancer and other diseases. A common target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is often targeted by quinazoline-based kinase inhibitors.



[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway and point of inhibition.

This guide serves as a foundational resource for researchers working with **2-Amino-4-chlorobenzonitrile**. For specific applications, further optimization of the provided protocols

may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Amino-4-chlorobenzonitrile for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265954#commercial-suppliers-of-2-amino-4-chlorobenzonitrile-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com